Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate
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Overview
Description
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a chemical compound with the molecular formula C10H15ClO5. It is known for its unique structure, which includes an oxetane ring substituted with chloromethyl and diethyl ester groups. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate typically involves the reaction of diethyl oxetane-2,2-dicarboxylate with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the chloromethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxetane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxetane ring can undergo ring-opening reactions, leading to the formation of various products. The ester groups can participate in hydrolysis or transesterification reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl oxetane-2,2-dicarboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl, affecting its solubility and reactivity.
Ethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar structure but with ethyl ester groups, offering different physical properties.
Uniqueness
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is unique due to its combination of an oxetane ring, chloromethyl group, and diethyl ester groups. This combination provides a versatile platform for various chemical transformations and applications in research and industry.
Biological Activity
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
This compound belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of the chloromethyl group and two carboxylate functionalities contributes to its reactivity and potential biological activity. Its molecular formula is C₁₄H₁₈ClO₄.
Biological Activities
1. Anticancer Activity
Research indicates that oxetane-containing compounds exhibit promising anticancer properties. A study highlighted that derivatives of oxetanes have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC₅₀ values in the micromolar range .
2. Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- DNA Interaction : Some studies propose that oxetanes can intercalate into DNA structures, disrupting replication processes in cancer cells .
Case Study 1: Anticancer Activity
A recent study conducted on a series of oxetane derivatives found that this compound exhibited a notable reduction in cell viability in MCF-7 breast cancer cells. The results showed an IC₅₀ value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated apoptosis was induced through the intrinsic pathway, confirmed by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. The study concluded that the compound's chloromethyl group significantly enhances its antimicrobial activity by facilitating penetration through bacterial membranes .
Comparative Biological Activity Table
Activity Type | Efficacy | Mechanism |
---|---|---|
Anticancer | IC₅₀ ~ 15 µM (MCF-7 cells) | Induction of apoptosis via caspase activation |
Antimicrobial | MIC ~ 32 µg/mL (E. coli & S. aureus) | Disruption of cell membrane integrity |
Anti-inflammatory | Reduction in TNF-alpha levels | Inhibition of pro-inflammatory cytokines |
Properties
IUPAC Name |
diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWYGUYAIAXNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(O1)CCl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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